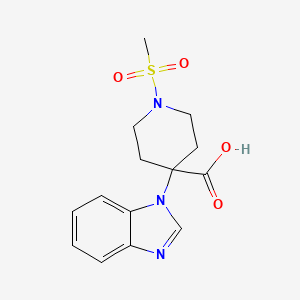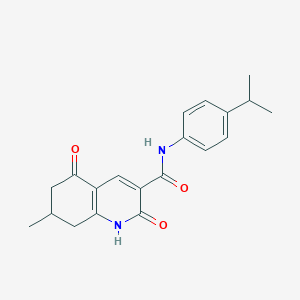![molecular formula C9H10N4O2S B5321685 N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid](/img/structure/B5321685.png)
N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid, also known as NPE-CHT, is a chemical compound that has gained increasing attention in the field of scientific research. This compound is a thiosemicarbazone derivative that has been synthesized and used for various purposes in the laboratory. In
Mécanisme D'action
The mechanism of action of N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid involves the formation of a complex with copper ions. This complex then interacts with DNA, leading to the inhibition of topoisomerase II activity and the induction of apoptosis in cancer cells. The copper ion is thought to play a crucial role in the cytotoxicity of this compound, as it enhances the binding of the compound to DNA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the production of reactive oxygen species (ROS) and the activation of the p53 pathway. It also inhibits the activity of NF-κB, a transcription factor that is involved in inflammation and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid in lab experiments is its high cytotoxicity towards cancer cells. It has been found to be more effective than other thiosemicarbazone derivatives, such as 2-acetylpyridine thiosemicarbazone (ATP). However, this compound has several limitations as well. It is highly unstable in aqueous solutions and can decompose rapidly, leading to the formation of toxic byproducts. It also has poor solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research on N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid. One area of interest is the development of more stable analogs of this compound that can be used in vivo. Another area is the investigation of the potential of this compound as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its full potential as an anticancer agent.
Méthodes De Synthèse
The synthesis of N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in ethanol under reflux conditions. The reaction mixture is then treated with hydrochloric acid to obtain this compound as a yellow solid. The purity of the compound can be determined using thin-layer chromatography and melting point analysis.
Applications De Recherche Scientifique
N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid has been extensively used in scientific research as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Propriétés
IUPAC Name |
[(Z)-1-(2-nitrophenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTPCFPNMVQYEQ-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5321629.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)


![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
![2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5321664.png)
![2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5321666.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)
![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)

![5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5321692.png)